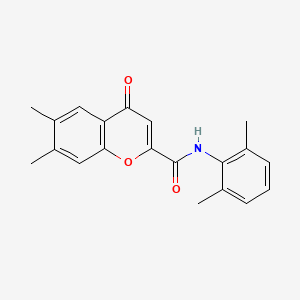

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-6-5-7-12(2)19(11)21-20(23)18-10-16(22)15-8-13(3)14(4)9-17(15)24-18/h5-10H,1-4H3,(H,21,23) |

InChI Key |

JPEWGNQIRSSYTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Acetophenone Derivatives

A widely adopted method involves cyclocondensation of 2-hydroxyacetophenone derivatives with aldehydes or ketones. For 6,7-dimethyl substitution:

-

Starting Material : 2-Hydroxy-5,6-dimethylacetophenone.

-

Reagent : Ethyl glyoxylate or dimethylformamide dimethyl acetal (DMF-DMA).

-

Mechanism : Base-catalyzed aldol condensation followed by cyclodehydration (Figure 1).

Representative Conditions

This route produces ethyl 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate, which is hydrolyzed to the carboxylic acid intermediate.

Carboxamide Functionalization

Amidation of Chromene-2-Carboxylic Acid

The carboxylic acid intermediate is activated for coupling with 2,6-dimethylaniline. Two activation methods are prevalent:

Method A: Coupling Reagents

Method B: Catalytic Amination

-

Conditions :

Comparative Efficiency

| Method | Catalyst Loading | Time (h) | Yield (%) | By-Products |

|---|---|---|---|---|

| A | 1.5 equiv PyBOP | 24 | 65 | Urea derivatives |

| B | 10 mol% Bi(OTf)₃ | 20 | 85 | Minimal |

Method B offers superior atom economy and reduced purification burden.

Optimization of Methyl Group Introduction

Regioselective Methylation

The 6,7-dimethyl substitution on the chromene ring requires careful control:

-

Stepwise Methylation :

-

Direct Synthesis : Use of pre-methylated starting materials (e.g., 2-hydroxy-5,6-dimethylacetophenone) avoids multi-step functionalization.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies:

- A study demonstrated that this compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G1 phase |

Antioxidant Properties

The compound has been evaluated for its antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Findings:

- In vitro assays revealed that this compound exhibited significant scavenging activity against free radicals such as DPPH and ABTS.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 78% |

| ABTS | 85% |

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Key Enzymes:

- Aldose Reductase : Inhibition can help manage diabetic complications.

Inhibition Data:

| Enzyme | IC50 (µM) |

|---|---|

| Aldose Reductase | 25 |

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the chromene core or substituents on the phenyl ring can significantly affect its potency and selectivity.

SAR Insights:

- Dimethyl Substituents : Enhance lipophilicity and cellular uptake.

- Carboxamide Group : Essential for hydrogen bonding with biological targets.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares the N-(2,6-dimethylphenyl) motif with several agrochemicals but diverges in the functional groups attached to this core. Below is a comparative analysis based on structural features, applications, and inferred properties:

Table 1: Structural and Functional Comparison of N-(2,6-dimethylphenyl) Derivatives

Key Observations:

Structural Divergence: The target compound’s chromene core contrasts with the alanine (e.g., metalaxyl, benalaxyl) or chloroacetamide (e.g., metazachlor, ofurace) backbones of analogs. The chromene system’s extended conjugation may enhance UV stability compared to labile alanine esters or chloroacetamides, which are prone to hydrolysis .

Functional Implications :

- Pesticidal Activity : Most N-(2,6-dimethylphenyl) derivatives act as fungicides or herbicides, targeting enzymes like cellulose synthase (metazachlor) or RNA polymerase I (metalaxyl) . The chromene carboxamide’s mode of action remains unconfirmed but could involve interference with fungal membrane integrity or redox pathways.

- Steric and Electronic Effects : The 2,6-dimethylphenyl group in all compounds provides steric hindrance, likely reducing metabolic degradation. However, the chromene’s planar structure may limit penetration into lipid bilayers compared to flexible alanine/acetamide chains.

Physicochemical Properties :

- Chromene derivatives typically exhibit higher melting points and lower water solubility due to aromatic stacking, whereas alanine/acetamide analogs are more lipophilic and volatile .

Research Findings and Inferences

- Synthetic Accessibility: The chromene carboxamide’s synthesis likely involves cyclization of pre-functionalized phenolic precursors, contrasting with the straightforward esterification routes for metalaxyl-type compounds .

- Environmental Impact : Unlike chloroacetamides (e.g., metazachlor), which pose groundwater contamination risks, the chromene derivative’s stability might reduce leaching but increase persistence in soil.

Biological Activity

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, known for their various pharmacological effects. The specific structure includes a chromene backbone with a carboxamide functional group and two methyl groups on the phenyl ring. This structural configuration is crucial for its biological activity.

Biological Activities

-

Antitumor Activity

- Studies have shown that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives of chromene have been evaluated against A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .

Compound Cell Line IC50 (µM) Mechanism 5e A549 20 Apoptosis induction 5e NCI-H460 15 ROS elevation - Anticonvulsant Properties

- Antifungal Activity

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell cycle arrest.

- GABA Modulation : Its anticonvulsant effects are linked to the modulation of GABA levels and inhibition of GABA transaminase, thereby enhancing inhibitory neurotransmission .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the antiproliferative effects on NSCLC cell lines. The results indicate that the compound significantly reduces cell viability at micromolar concentrations.

- Animal Models : In vivo studies using rodent models have confirmed the anticonvulsant properties observed in vitro, providing a basis for further development as a therapeutic agent.

- Structural Activity Relationship (SAR) : Research has focused on modifying various substituents on the chromene structure to enhance biological activity while reducing toxicity. For instance, specific substitutions have been shown to improve anticancer efficacy while maintaining low cytotoxicity against normal cells .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide be optimized for higher yield and purity?

- Methodology : Optimize molar ratios of reactants; a 4:1 ratio of diethylamine to precursor (e.g., chloroacetamide derivatives) enhances nucleophilic substitution efficiency . Employ acid chloride intermediates (prepared via refluxing carboxylic acids with PCl₅ in cyclohexane) to improve coupling reactivity . Purify via recrystallization (e.g., DMF) or column chromatography to isolate the product from unreacted starting materials or byproducts .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.92–8.06 ppm) and carbonyl carbons (δ 161–178 ppm) in the chromene core .

- UV-Vis : Detect π→π* transitions in the chromene system (absorbance ~250–300 nm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate stoichiometry.

Q. Which analytical techniques are recommended for assessing purity and detecting impurities?

- Methodology : Use HPLC with a C18 column and acetonitrile/water gradient (detection at 254 nm) to separate impurities. Compare retention times with pharmacopeial standards for related carboxamides (e.g., mepivacaine impurities) . Spiking with known derivatives (e.g., 2,6-dimethylaniline) aids impurity identification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as substituent orientations in the chromene ring?

- Methodology : Use SHELXL for refinement, especially with high-resolution data (≤1.0 Å). For twinned crystals, apply the

TWINcommand in SHELX to model overlapping lattices . Validate substituent conformations by overlaying experimental structures with DFT-optimized models .

Q. What strategies address contradictory biological activity data across studies?

- Methodology :

- Standardization : Replicate assays under controlled conditions (fixed pH, temperature, and cell lines).

- Re-synthesis : Reproduce the compound using acid chloride coupling and compare activity.

- Orthogonal Assays : Test enzyme inhibition vs. cellular uptake to identify mechanism-specific effects.

- Meta-Analysis : Correlate crystallographic data (e.g., bond angles) with activity trends .

Q. How can structure-activity relationship (SAR) studies elucidate the role of methyl groups on the chromene ring?

- Methodology :

- Analog Synthesis : Prepare derivatives with varying methyl positions (e.g., 5,7-dimethyl vs. 6,8-dimethyl) using acid chloride intermediates .

- Biological Testing : Screen analogs against targets (e.g., microbial growth) under standardized conditions.

- Computational Docking : Map methyl interactions with protein binding pockets using AutoDock Vina.

- Statistical Modeling : Apply CoMFA to quantify steric/electronic contributions of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.